3-tert-butyl-1H-pyrazole-5-carbohydrazide

Description

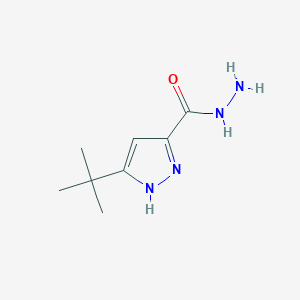

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-6)7(13)10-9/h4H,9H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFRMJHBYDBUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352101 | |

| Record name | 3-tert-butyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262292-02-4 | |

| Record name | 3-tert-butyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-tert-butyl-1H-pyrazole-5-carbohydrazide. This pyrazole derivative is a compound of interest in medicinal chemistry due to its structural motifs, which are associated with a wide range of pharmacological activities.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bulky tert-butyl group and a carbohydrazide functional group. These features make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

| Property | Value | Source |

| CAS Number | 262292-02-4 | [1] |

| Molecular Formula | C₈H₁₄N₄O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 176-179 °C | [2] |

| Boiling Point | 285.2 °C at 760 mmHg (Predicted) | |

| Density | 1.092 g/cm³ | |

| Appearance | Solid | |

| Solubility | Information not readily available. Likely soluble in polar organic solvents. |

Synthesis Protocol

The primary synthetic route to this compound involves a two-step process starting from a β-dicarbonyl compound.[2][3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

This precursor can be synthesized via the Claisen condensation of an appropriate ketone and diethyl oxalate.

Step 2: Synthesis of this compound

-

Reactants: Ethyl 5,5-dimethyl-2,4-dioxohexanoate and Hydrazine hydrate.[2][3]

-

Solvent: Ethanol.[2]

-

Procedure:

-

Dissolve Ethyl 5,5-dimethyl-2,4-dioxohexanoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture. The exact temperature and duration may require optimization, but refluxing for several hours is typical for hydrazinolysis of esters.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

-

-

Yield: A reported yield for this reaction is 79%.[2]

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should be measured and compared to the literature value (176-179 °C).[2]

Potential Biological Activities and Signaling Pathways

The pyrazole and carbohydrazide moieties are recognized pharmacophores, and their combination in this compound suggests a potential for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Anticancer Activity

Derivatives of pyrazole-5-carbohydrazide have demonstrated notable cytotoxic activity against various cancer cell lines, including the human lung adenocarcinoma cell line A549.[4][5][6][7][8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death).[4][5][8]

Based on studies of closely related pyrazole derivatives, a plausible signaling pathway for the anticancer activity involves the intrinsic (mitochondrial) apoptosis pathway. This can be initiated by the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria.[9] This, in turn, activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[9] Furthermore, these compounds may also induce cell cycle arrest, preventing cancer cell proliferation.[10][11]

Experimental Workflow for Biological Activity Screening

A typical workflow to evaluate the anticancer properties of this compound would involve a series of in vitro assays.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its constituent moieties make it and its derivatives promising candidates for further investigation, particularly in the development of novel anticancer therapeutics. The provided technical information serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. This compound | CAS 262292-02-4 [matrix-fine-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Introduction

This compound is a heterocyclic compound that integrates the key pharmacophoric features of a pyrazole ring and a carbohydrazide moiety. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals, while the carbohydrazide functional group serves as a versatile linker for the synthesis of various derivatives with potential therapeutic applications. This guide outlines a reliable and efficient synthetic route to this compound, starting from commercially available materials.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the formation of a pyrazole carboxylic acid ethyl ester, followed by hydrazinolysis. An alternative, more direct route is also described.

A common starting material for this synthesis is ethyl 5,5-dimethyl-2,4-dioxohexanoate.[1] This is reacted with hydrazine hydrate to yield 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.[1] Subsequent treatment of the ester with an excess of hydrazine hydrate affords the desired this compound.[1]

Alternatively, this compound can be prepared directly from ethyl-5,5-dimethyl-2,4-dioxohexanoate by treatment with hydrazine hydrate.[1]

Synthesis Pathway of this compound

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester

This procedure follows the initial step of the two-step synthesis.

Materials:

-

Ethyl 5,5-dimethyl-2,4-dioxohexanoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of ethyl 5,5-dimethyl-2,4-dioxohexanoate in ethanol is prepared.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.[1]

Synthesis of this compound from the corresponding ethyl ester

This is the final step in the two-step synthesis.

Materials:

-

3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester

-

Hydrazine hydrate (excess)

-

Ethanol

Procedure:

-

3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester is dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The mixture is refluxed for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford this compound.[1]

Direct Synthesis of this compound

This protocol describes the more direct, one-pot synthesis.

Materials:

-

Ethyl 5,5-dimethyl-2,4-dioxohexanoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Ethyl 5,5-dimethyl-2,4-dioxohexanoate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated at reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

-

The solid is washed with a small amount of cold ethanol and dried to give this compound.[1]

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of the target compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester | C10H16N2O2 | 196.25 | Not reported | Not reported |

| This compound | C8H14N4O | 182.22 | Not reported | Not reported |

Note: Specific yield and melting point data were not available in the cited literature and may vary depending on the specific reaction conditions and purification methods used.

Conclusion

This technical guide has detailed the synthesis of this compound, providing both a two-step and a more direct one-pot synthetic route. The experimental protocols are straightforward and utilize readily available reagents, making this compound accessible for further derivatization and biological evaluation in drug discovery programs. The provided diagrams offer a clear visualization of the synthetic pathways and experimental workflow.

References

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and structure, and presents its key physicochemical properties in a structured format. A detailed, step-by-step experimental protocol for its synthesis is provided. Furthermore, this guide explores the known biological activities of its derivatives, highlighting its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific biological data on the parent compound is limited in publicly available literature, the extensive research on its derivatives underscores its importance as a pharmacophore.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide[1]

Chemical Structure:

Molecular Formula: C₈H₁₄N₄O[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 262292-02-4 | [1] |

| Molecular Weight | 182.227 g/mol | [1] |

| SMILES | CC(C)(C)C1=NNC(=C1)C(=O)NN | [1] |

| InChIKey | ZJFRMJHBYDBUGG-UHFFFAOYSA-N | [1] |

| Melting Point | 176-179 °C | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the condensation of 3,3-dimethylbutan-2-one with diethyl oxalate to yield ethyl 5,5-dimethyl-2,4-dioxohexanoate. This intermediate is then cyclized with hydrazine hydrate to form the target compound.[2][3] An alternative pathway involves the initial formation of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, which is subsequently treated with hydrazine hydrate.[2][3]

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound has been reported in the Indian Journal of Heterocyclic Chemistry.[2]

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1)

This intermediate is prepared by the reaction of 3,3-dimethylbutan-2-one with diethyl oxalate in the presence of sodium ethoxide.[2]

Step 2: Synthesis of this compound (2)

A mixture of ethyl 5,5-dimethyl-2,4-dioxohexanoate (10 g, 0.05 mol) and hydrazine hydrate (7.5 g, 0.15 mol) in ethanol (100 ml) is stirred for 2 hours at room temperature.[2] Following this, the reaction mixture is poured into 100 ml of ice-cold water. The resulting solid precipitate is filtered, washed with 50 ml of water, and dried to yield crude this compound.[2] The crude product can be recrystallized from an ethanol-water mixture to obtain the pure compound.[2]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Potential

While specific quantitative biological data for this compound is not extensively reported in the literature, the pyrazole and carbohydrazide moieties are well-established pharmacophores. Derivatives of this scaffold have demonstrated a broad range of biological activities, suggesting that the parent compound is a valuable starting point for the development of new therapeutic agents.

Anticancer Activity of Derivatives

Numerous studies have reported the synthesis and evaluation of derivatives of this compound as potential anticancer agents. For instance, a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and showed growth inhibitory effects on A549 lung cancer cells, with some compounds inducing apoptosis.[4] Similarly, other 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells and induce apoptosis.[4]

Antimicrobial Activity of Derivatives

Other Biological Activities of Pyrazole-Carbohydrazide Scaffolds

The broader class of pyrazole-carbohydrazide derivatives has been investigated for a wide array of pharmacological effects, including:

-

Anti-inflammatory activity

-

Anticonvulsant activity

-

Antidepressant activity

-

Analgesic activity

-

Antiparasitic activity

The diverse biological activities of these derivatives highlight the therapeutic potential of the this compound scaffold.

Logical Relationship of Derivative Activity

Caption: Potential biological activities derived from the core scaffold.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its structure, combining the biologically active pyrazole ring with a reactive carbohydrazide functional group, makes it an attractive scaffold for medicinal chemistry research. While further investigation into the specific biological activities and mechanisms of action of the parent compound is warranted, the extensive body of research on its derivatives strongly supports its potential as a building block for the discovery and development of novel drugs targeting a range of diseases, including cancer and microbial infections. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical entity.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-tert-butyl-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structural features of this molecule, combining a substituted pyrazole ring with a carbohydrazide moiety, make it a valuable scaffold for the development of novel therapeutic agents. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data

Precise spectroscopic data for this compound is not extensively available in publicly accessible literature. Spectroscopic characterization is crucial for the unambiguous identification and purity assessment of the synthesized compound. While data for structurally related pyrazole derivatives is available, direct spectral information for the title compound remains to be fully documented in peer-reviewed journals. The following tables present anticipated and observed data for analogous compounds, which can serve as a reference for the characterization of this compound.

Table 1: Anticipated ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.3 | s | - |

| Pyrazole-H4 | ~6.5 | s | - |

| NH₂ | Broad s | - | |

| NH | Broad s | - | |

| CONH | Broad s | - |

Table 2: Anticipated ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~30 |

| C(CH₃)₃ | ~32 |

| Pyrazole-C4 | ~105 |

| Pyrazole-C5 | ~140 |

| Pyrazole-C3 | ~160 |

| C=O | ~165 |

Table 3: Anticipated IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (stretch, pyrazole) | 3100-3300 | Medium |

| N-H (stretch, hydrazide) | 3200-3400 | Medium, Broad |

| C-H (stretch, t-butyl) | 2900-3000 | Strong |

| C=O (stretch, amide I) | 1650-1680 | Strong |

| N-H (bend, amide II) | 1515-1550 | Medium |

| C=N (stretch, pyrazole) | 1500-1600 | Medium |

Table 4: Anticipated Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 183.1246 |

| [M+Na]⁺ | 205.1065 |

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes. Both methods are based on established pyrazole synthesis methodologies and subsequent functional group transformations.

Method 1: From Ethyl 5,5-dimethyl-2,4-dioxohexanoate

This is a direct, one-pot synthesis that involves the cyclization of a β-diketoester with hydrazine hydrate.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 eq) to the solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: From Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

This two-step method involves the initial synthesis of the pyrazole ester followed by its conversion to the carbohydrazide. This approach allows for the isolation and characterization of the intermediate ester.

Step A: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.0 eq) dropwise to the solution while stirring at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step B: Synthesis of this compound

-

Reaction Setup: Dissolve the purified ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.

-

Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring the conversion of the ester to the hydrazide by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate. Collect the solid by filtration and wash it with cold ethanol. The product can be recrystallized to achieve high purity.[1]

Visualizations

To aid in the understanding of the experimental workflow, a graphical representation of the synthetic pathways is provided below.

Caption: Synthetic routes to this compound.

References

A Technical Guide to the Biological Activity of Pyrazole Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The incorporation of a carbohydrazide moiety into the pyrazole nucleus often enhances or confers novel biological properties, making these derivatives a subject of intense research and development.[3][4] This technical guide provides a comprehensive overview of the biological activities of pyrazole carbohydrazide derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The document details key experimental protocols, summarizes quantitative biological data, and visualizes relevant pathways and workflows to support ongoing research and drug discovery efforts in this promising area.

Core Biological Activities and Quantitative Data

Pyrazole carbohydrazide derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The antiproliferative effects of pyrazole carbohydrazide derivatives have been demonstrated across a variety of human cancer cell lines. The primary mechanism often involves the induction of apoptosis or autophagy.[1][5]

| Compound/Derivative Series | Cancer Cell Line | Potency (IC50/GI50) | Reference |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung Carcinoma) | LogP dependent, potent compounds identified | [1] |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazides | A549, NCIH460 (Lung Carcinoma) | IC50 = 32 µM (NCIH460) | [5] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | A549, HepG-2, BGC823, BT474 | Potent antiproliferative activity reported | [6] |

| Pyrazole-5-carbohydrazide N-glycosides | A549 (Lung Carcinoma) | Inducers of autophagy | [6] |

| Pyrazole carbohydrazide derivative 1 | K562 (Chronic Myelogenous Leukemia) | pIC50 = 7.31 | [7] |

| Pyrazole carbohydrazide derivatives | B16F10 (Skin Cancer) | pIC50 = 6.30 - 6.75 | [7] |

| Pyrazole carbohydrazide derivative 60a (R = C6H5) | MCF-7 (Breast Cancer) | IC50 = 6.20 ± 0.40 μM | [8] |

Anti-inflammatory Activity

Several pyrazole carbohydrazide derivatives exhibit significant anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory mediators.[1]

| Compound/Derivative | Assay | Potency | Reference |

| Pyrazolone derivative 9 | Carrageenan-induced rat paw edema | Active | [3] |

| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | Up to 84.2% inhibition | [1] |

| Pyrazoline derivative 2d and 2e | Carrageenan-induced paw edema | Most potent in series | [2] |

| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM |

Antimicrobial Activity

The antimicrobial spectrum of pyrazole carbohydrazide derivatives includes activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound/Derivative Series | Microorganism | Potency (MIC) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5–125 µg/mL | [9] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | C. albicans, A. flavus | 2.9–7.8 µg/mL | [9] |

| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide 7 | Bacillus subtilis | Larger inhibition zone than Amoxicillin | [10] |

Enzyme Inhibitory Activity

A notable therapeutic target for pyrazole derivatives is the family of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes.

| Compound/Derivative | Enzyme Isoform | Potency (Ki) | Reference |

| Pyrazole carboxamide derivative 4c | hCA IX | < 25.8 nM | [11] |

| Pyrazole carboxamide derivative 5b | hCA IX | < 25.8 nM | [11] |

| Pyrazole carboxamide derivative 15 | hCA IX | < 25.8 nM | [11] |

| Pyrazole derivative 6 | hCA I | IC50 = 23.87 nM | [12] |

| Pyrazole derivative 10 | hCA I | IC50 = 24.37 nM | [12] |

| Pyrazole-sulfonamide 6 | hCA I | Ki = 0.119 µM | [13] |

| Pyrazole-sulfonamide 11 | hCA II | Ki = 0.084 µM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the synthesis of pyrazole carbohydrazides and for key biological assays.

Synthesis of Pyrazole Carbohydrazide Derivatives

A common and effective method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[12][14] Subsequent modifications can introduce the carbohydrazide moiety.

Protocol 1: Knorr Pyrazole Synthesis (General Procedure) [14][15]

-

Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add a hydrazine derivative (1.0 eq.).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., HCl, H₂SO₄).

-

Reaction Conditions: Heat the mixture under reflux for a period of 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.

Protocol 2: Synthesis of N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazides [4][16]

-

Hydrazide Formation: Reflux a solution of a pyrazole-3-carboxylate ester (1.0 eq.) with hydrazine hydrate (excess, e.g., 5-10 eq.) in ethanol for 4-6 hours.

-

Isolation of Hydrazide: After cooling, the resulting pyrazole-3-carbohydrazide often precipitates and can be collected by filtration.

-

Condensation: Dissolve the pyrazole-3-carbohydrazide (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction Conditions: Reflux the mixture for 3-5 hours.

-

Product Isolation: Cool the reaction mixture. The Schiff base product typically precipitates and can be isolated by filtration, washed with cold ethanol, and dried.

Biological Assays

Protocol 3: MTT Assay for Anticancer Activity [7][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Protocol 4: Carrageenan-Induced Paw Edema in Rats [2][5][17]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds intraperitoneally or orally 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin (5 mg/kg).

-

Edema Induction: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution) [1][3][8][18][19]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: Carbonic Anhydrase Inhibition Assay (Colorimetric) [9][13][20][21]

-

Reagent Preparation: Prepare solutions of human carbonic anhydrase (hCA), the substrate p-nitrophenyl acetate (p-NPA), and the test compounds in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound solution (or vehicle for control). Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode over a period of 10-30 minutes. The absorbance increase corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ or Ki value.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole carbohydrazide derivatives stem from their interaction with various cellular targets and pathways.

Anticancer Mechanisms

Many pyrazole carbohydrazide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be activated by these compounds.

Anti-inflammatory Mechanisms

The anti-inflammatory action is often linked to the inhibition of key enzymes in the arachidonic acid cascade, namely COX-1 and COX-2. By blocking these enzymes, the synthesis of prostaglandins (PGs), which are potent inflammatory mediators, is reduced.

Conclusion

Pyrazole carbohydrazide derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. The data and protocols presented in this guide underscore their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The continued exploration of structure-activity relationships, coupled with the application of robust screening assays, will undoubtedly lead to the discovery of new and more potent therapeutic agents based on this versatile chemical framework. This guide serves as a foundational resource for professionals dedicated to advancing the research and development of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. degres.eu [degres.eu]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchhub.com [researchhub.com]

- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. jk-sci.com [jk-sci.com]

- 15. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. benchchem.com [benchchem.com]

- 21. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

Navigating the Solubility Landscape of 3-tert-butyl-1H-pyrazole-5-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butyl-1H-pyrazole-5-carbohydrazide and related pyrazole derivatives. Understanding the solubility of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from structurally analogous pyrazole-containing therapeutic agents to provide a robust predictive framework.

Data Presentation: Solubility of Structurally Related Pyrazole Derivatives

To infer the solubility profile of this compound, this section presents quantitative solubility data for three well-characterized pyrazole-containing drugs: Celecoxib, Phenylbutazone, and Rimonabant. These compounds share the pyrazole core and exhibit a range of physicochemical properties, offering valuable insights into the potential behavior of the target compound in various solvent systems.

| Compound | Solvent | Solubility | Temperature (°C) |

| Celecoxib | Water | Practically insoluble | 25 |

| Methanol | Freely soluble[1] | Room Temperature | |

| Ethanol (99.5) | Soluble[1] | Room Temperature | |

| Ethyl Acetate | High | 25 | |

| Acetonitrile | High | 25 | |

| Toluene | Low | 25 | |

| Phenylbutazone | Water | Practically insoluble[2][3] | Room Temperature |

| Ethanol (95) | Soluble[3] | Room Temperature | |

| Acetone | Freely soluble[2][3] | Room Temperature | |

| Chloroform | Freely soluble[2] | Room Temperature | |

| Diethyl Ether | Soluble[3] | Room Temperature | |

| DMSO | ~25 mg/mL[4] | Room Temperature | |

| DMF | ~25 mg/mL[4] | Room Temperature | |

| Rimonabant | Ethanol | ~30 mg/mL[5] | Room Temperature |

| DMSO | ~20 mg/mL[5] | Room Temperature | |

| DMF | ~20 mg/mL[5] | Room Temperature | |

| Water | Sparingly soluble[5] | Room Temperature |

Based on this comparative data, it is anticipated that this compound will exhibit poor aqueous solubility and demonstrate significantly higher solubility in organic solvents such as alcohols, DMSO, and DMF. The presence of the tert-butyl group may enhance lipophilicity, while the carbohydrazide moiety could contribute to some polar interactions.

Experimental Protocols: Determining Thermodynamic Solubility

A precise and reproducible experimental protocol is paramount for determining the solubility of a compound. The shake-flask method is a widely accepted approach for measuring thermodynamic solubility, which represents the equilibrium between the dissolved and undissolved solute.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Determine the concentration of the original saturated solution by back-calculating from the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical connections in the determination and analysis of compound solubility.

Caption: A streamlined workflow for determining the thermodynamic solubility of a compound.

Caption: Interplay of factors influencing compound solubility and its downstream impact.

References

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile structure has given rise to a multitude of therapeutic agents across various disease areas, including inflammation, cancer, and neurological disorders.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms of action of pyrazole-based compounds, focusing on their interactions with key biological targets. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of complex biological pathways to facilitate further research and development in this promising field.

Anti-inflammatory Action: Targeting Cyclooxygenase (COX) Enzymes

A prominent class of pyrazole-based drugs exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] This selective inhibition allows for the mitigation of pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9]

Mechanism of Action of Celecoxib and Other COX-2 Inhibitors

Celecoxib, a diaryl-substituted pyrazole, is a selective COX-2 inhibitor that effectively reduces prostaglandin synthesis, a key process in the inflammation and pain pathway.[7][8] Its chemical structure, featuring a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme.[8][9] This binding is approximately 10-20 times more selective for COX-2 over COX-1.[9] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][10]

Beyond its anti-inflammatory role, celecoxib has also been investigated for its anti-cancer properties.[9][10] This is attributed to its ability to affect genes and pathways involved in inflammation and malignant transformation, including binding to Cadherin-11.[9] In cancer cells, celecoxib can induce apoptosis and cell cycle arrest by upregulating cell cycle inhibitors like CDKN1A/p21 and downregulating cyclins.[10]

Quantitative Data: In Vitro COX Inhibition

The following table summarizes the in vitro inhibitory activity of various pyrazole-based compounds against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | - | 2.16 | 2.51 | [11] |

| Compound 5f | - | 1.50 | 9.56 | [11] |

| Compound 6f | - | 1.15 | 8.31 | [11] |

| Compound 6e | - | 2.51 | - | [11] |

| Compound 11 | - | 0.043-0.049 | - | [12] |

| Compound 12 | - | 0.043-0.049 | - | [12] |

| Compound 15 | - | 0.043-0.049 | - | [12] |

| Compound 2a | - | 0.01987 | - | [13] |

| Compound 3b | - | 0.03943 | 22.21 | [13] |

| Compound 4a | - | 0.06124 | 14.35 | [13] |

| Compound 5b | - | 0.03873 | 17.47 | [13] |

| Compound 5e | - | 0.03914 | 13.10 | [13] |

| PYZ10 | - | 0.0000283 | - | [14] |

| PYZ11 | - | 0.0002272 | - | [14] |

| PYZ16 | >5.58 | 0.52 | 10.73 | [14] |

| Compound 5u | 133.78 | 1.79 | 74.92 | [15] |

| Compound 5s | 183.11 | 2.51 | 72.95 | [15] |

| Compound 5r | 163.59 | 2.54 | 64.40 | [15] |

| Compound 5t | 204.51 | 9.21 | 22.21 | [15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of pyrazole-based compounds using a solid-phase ELISA assay.[11]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test pyrazole compounds

-

Reference inhibitors (e.g., Indomethacin, Celecoxib)

-

ELISA plates

-

Assay buffer

-

Detection antibody and substrate

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

Add the diluted compounds to the wells of an ELISA plate.

-

Add the COX-1 or COX-2 enzyme to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate to allow for prostaglandin production.

-

Stop the reaction.

-

Perform an ELISA to quantify the amount of prostaglandin produced.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: COX-2 Inhibition

Caption: Pyrazole-based inhibitors block the COX-2 enzyme, preventing prostaglandin synthesis.

Neuromodulatory Effects: Targeting Cannabinoid Receptor 1 (CB1)

Pyrazole derivatives have also been developed as potent modulators of the endocannabinoid system, with rimonabant being a notable example that acts as a selective CB1 receptor antagonist or inverse agonist.[16][17]

Mechanism of Action of Rimonabant

Rimonabant binds to CB1 receptors, which are predominantly located in the central nervous system and peripheral tissues.[16] By blocking or reversing the activation of these receptors by endocannabinoids, rimonabant disrupts signaling pathways that promote appetite and fat accumulation.[16][17] This leads to reduced food intake and has been shown to improve metabolic parameters such as insulin sensitivity and lipid profiles.[17] However, its association with adverse psychiatric effects led to its withdrawal from the market.[16]

Quantitative Data: CB1 Receptor Binding Affinity

The following table presents the binding affinities (Ki) of rimonabant and other compounds for the CB1 receptor.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Rimonabant | hCB1 | Radioligand Binding | Ki | 1.8 - 18 | [7] |

| Rimonabant | CB1 | Radioligand Binding | Ki | 2 | [7] |

| PIMSR | hCB1 | Radioligand Binding | Ki | 17 - 57 | [7] |

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

This protocol describes a filtration-based competitive binding assay to determine the binding affinity of a test compound for the CB1 receptor.[16][18][19]

Materials:

-

Cell membranes expressing human CB1 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Test pyrazole compound

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: CB1 Receptor Antagonism

Caption: Pyrazole-based antagonists block endocannabinoid binding to the CB1 receptor.

Anticancer Activity: Targeting Protein Kinases

The pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinase activity in malignant cells.[11][12][19]

Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Pyrazole-based compounds have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][9][20] By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation, survival, and angiogenesis.[6][18]

For instance, certain fused pyrazole derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2.[9][20] This dual-targeting approach can be particularly effective in cancer treatment by simultaneously inhibiting tumor growth and the formation of new blood vessels that supply the tumor.[18]

Quantitative Data: In Vitro Kinase and Cell Line Inhibition

The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinases and cancer cell lines.

Table 3.2.1: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 3 | EGFR | 0.06 | [9] |

| Compound 9 | VEGFR-2 | 0.22 | [9] |

| Compound 18h | EGFR | 0.574 | [2] |

| Compound 18h | HER2 | 0.253 | [2] |

| Compound 18h | VEGFR-2 | 0.135 | [2] |

| Compound 18g | HER2 | 0.496 | [2] |

| Compound 18g | VEGFR-2 | 0.168 | [2] |

| Compound 18c | VEGFR-2 | 0.218 | [2] |

| Compound 11 | EGFR | 0.083 | [12] |

| Compound 11 | Topo-1 | 0.020 | [12] |

| Afuresertib | Akt1 | 0.00008 (Ki) | [8] |

| Compound 3 | ALK | 0.0029 | [8] |

| Compound 6 | Aurora A | 0.16 | [8] |

| Compound 17 | Chk2 | 0.0179 | [21] |

Table 3.2.2: Cancer Cell Line Inhibitory Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 4 | HEPG2 | Liver | 0.31 | [9] |

| Compound 11 | MCF-7 | Breast | 2.85 | [12] |

| Compound 11 | HT-29 | Colon | 2.12 | [12] |

| Compound 7a | HepG2 | Liver | 6.1 | [22] |

| Compound 7b | HepG2 | Liver | 7.9 | [22] |

| Afuresertib | HCT116 | Colon | 0.95 | [8] |

| Compound 6 | HCT116 | Colon | 0.39 | [8] |

| Compound 6 | MCF-7 | Breast | 0.46 | [8] |

Experimental Protocols

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[8]

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test pyrazole compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the kinase enzyme solution to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate the plate to allow the reaction to proceed.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent.

-

Measure the luminescence, which is inversely proportional to kinase inhibition.

-

Calculate the percent inhibition and determine the IC50 value.

This assay assesses the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.[8]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test pyrazole compounds

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percent cell viability and determine the IC50 value.

Signaling Pathways

Caption: Dual EGFR/VEGFR-2 inhibitors block signaling for proliferation and angiogenesis.

Caption: Pyrazole-based CDK inhibitors halt cell cycle progression.

Vasodilatory Effects: Targeting Phosphodiesterase 5 (PDE5)

The pyrazole scaffold is also present in sildenafil, a well-known therapeutic agent for erectile dysfunction and pulmonary arterial hypertension, which functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[23]

Mechanism of Action of Sildenafil

Sildenafil's mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[23] In the corpus cavernosum, nitric oxide (NO) release during sexual stimulation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation, resulting in penile erection. PDE5 is the enzyme responsible for the degradation of cGMP.[23] By inhibiting PDE5, sildenafil increases the levels of cGMP, thereby enhancing the erectile response.[23]

Signaling Pathway: PDE5 Inhibition

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.

Conclusion

The pyrazole core continues to be a highly fruitful scaffold in the design and development of novel therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological activity against a wide array of biological targets. This guide has provided a comprehensive overview of the mechanisms of action of pyrazole-based compounds in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways. It is anticipated that this resource will serve as a valuable tool for researchers and scientists, fostering further innovation in the discovery of next-generation pyrazole-based medicines.

References

- 1. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. egrove.olemiss.edu [egrove.olemiss.edu]

- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Pyrazole Carbohydrazides

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the core synthetic methodologies for preparing pyrazole carbohydrazides, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines key synthetic routes, provides detailed experimental protocols, and presents a comparative analysis of these methods to aid in the selection of the most appropriate strategy for specific research and development needs.

Core Synthetic Strategies

The synthesis of pyrazole carbohydrazides can be broadly categorized into four primary approaches, each with its own set of advantages and limitations. These methods include the construction of the carbohydrazide moiety from a pre-formed pyrazole ring bearing a suitable functional group, or the formation of the pyrazole ring from a precursor already containing the hydrazide or a masked hydrazide functionality.

From Pyrazolo[3,4-d][1][2]oxazin-4-ones

A highly effective method for the synthesis of pyrazole-4-carbohydrazides involves the hydrazinolysis of pyrazolo[3,4-d][1][2]oxazin-4-one derivatives. This approach is characterized by its high yields and relatively straightforward procedure. The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the oxazinone ring, leading to ring opening and the formation of the desired pyrazole carbohydrazide.

From Furan-2,3-diones

The condensation of furan-2,3-diones with arylhydrazines provides a viable route to pyrazole-3-carbohydrazides. This method offers a direct approach to the pyrazole core with the hydrazide functionality incorporated in a single step. The reaction is typically carried out in a suitable solvent under reflux conditions.

From Pyrazole Carboxylic Acid Esters

The direct conversion of a pyrazole carboxylic acid ester to the corresponding carbohydrazide via reaction with hydrazine hydrate is an intuitive and commonly employed method for the synthesis of hydrazides in general. However, in the context of pyrazole esters, the success of this method can be substrate-dependent. Some studies report this transformation to be unsuccessful under various conditions, while others utilize it as a standard procedure. This discrepancy may be attributed to the specific substitution pattern on the pyrazole ring and the reaction conditions employed.

From Pyrazole Carboxylic Acids

A versatile and reliable two-step approach for the synthesis of pyrazole carbohydrazides involves the initial activation of a pyrazole carboxylic acid, followed by reaction with hydrazine. The most common activation method is the conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The highly reactive acid chloride is then treated with hydrazine hydrate to afford the final pyrazole carbohydrazide in good yield.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for a particular pyrazole carbohydrazide will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following table summarizes the key quantitative data for the methods described above, allowing for a direct comparison.

| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield (%) |

| From Pyrazolo[3,4-d][1][2]oxazin-4-ones | Pyrazolo[3,4-d][1][2]oxazin-4-one | Hydrazine hydrate, Ethanol | Reflux, 2 hours | 70-90%[2] |

| From Furan-2,3-diones | Furan-2,3-dione | Arylhydrazine, Benzene | Reflux | 45-65%[3] |

| From Pyrazole Carboxylic Acid Esters | Pyrazole carboxylic acid ester | Hydrazine hydrate, Ethanol | Reflux, 4-8 hours | Variable*[2][4] |

| From Pyrazole Carboxylic Acids | Pyrazole carboxylic acid | SOCl₂ or (COCl)₂, Hydrazine | Room temperature to reflux | Good to excellent |

*Yields for the direct hydrazinolysis of pyrazole esters are reported to be variable and in some cases, the reaction has been reported to be unsuccessful.[2]

Experimental Protocols

The following are detailed methodologies for the key synthetic routes discussed. These protocols are intended to serve as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide from a Pyrazolo[3,4-d][1][2]oxazin-4-one

Objective: To synthesize a pyrazole-4-carbohydrazide via the ring-opening of a pyrazolo-oxazinone.

Materials:

Procedure:

-

In a round-bottom flask, dissolve 1-phenyl-6-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4(1H)-one (6 mmol) in absolute ethanol (40 mL).

-

Add hydrazine hydrate (0.3 mL of 99% solution, 6 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1-phenyl-5-benzamidopyrazole-4-carbohydrazide.[2]

Protocol 2: Synthesis of a Pyrazole-3-hydrazide from a Furan-2,3-dione

Objective: To synthesize a pyrazole-3-hydrazide through the condensation of a furan-2,3-dione and an arylhydrazine.

Materials:

-

Aryl-substituted furan-2,3-dione

-

Arylhydrazine

-

Benzene (or a suitable alternative solvent like toluene)

Procedure:

-

To a solution of the furan-2,3-dione (1 equivalent) in benzene, add the arylhydrazine (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole-3-hydrazide.[3]

Protocol 3: Synthesis of a Pyrazole-5-carbohydrazide from a Pyrazole-5-carboxylate Ester

Objective: To synthesize a pyrazole carbohydrazide by direct hydrazinolysis of the corresponding ester.

Materials:

-

Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate

-

Hydrazine hydrate (85-99%)

-

Ethanol

Procedure:

-

Dissolve the ethyl pyrazole-5-carboxylate (0.01 mol) in ethanol (10 mL) in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 5 equivalents).

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization.[4]

Protocol 4: Synthesis of a Pyrazole-5-carbohydrazide from a Pyrazole-5-carboxylic Acid

Objective: To synthesize a pyrazole carbohydrazide from the corresponding carboxylic acid via an acid chloride intermediate.

Step A: Formation of the Pyrazole-5-carbonyl Chloride

Materials:

-

1,3-Disubstituted-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic drop of DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.

-

Remove the solvent and excess thionyl chloride in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

Step B: Formation of the Pyrazole-5-carbohydrazide

Materials:

-

Crude pyrazole-5-carbonyl chloride from Step A

-

Hydrazine hydrate

-

Anhydrous DCM or THF

Procedure:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in anhydrous DCM.

-

Add the hydrazine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-5-carbohydrazide.

-

The product can be further purified by recrystallization.

Visualization of a Common Synthetic Workflow

The following diagram illustrates a common synthetic pathway to pyrazole-5-carbohydrazides, starting from the well-established Knorr pyrazole synthesis to form a pyrazole ester, followed by its conversion to the target carbohydrazide.

Caption: A common workflow for the synthesis of pyrazole-5-carbohydrazides.

References

A Comprehensive Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide for Researchers and Drug Development Professionals

Introduction

3-tert-butyl-1H-pyrazole-5-carbohydrazide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its molecular structure incorporates a pyrazole ring, a well-established pharmacophore known for its diverse biological activities, and a carbohydrazide functional group, which serves as a versatile synthetic handle for the creation of novel molecular entities. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 262292-02-4 | [1] |

| Molecular Formula | C8H14N4O | [1] |

| Molecular Weight | 182.22 g/mol | |

| Melting Point | 177°C | [2] |

| Density | 1.092 g/cm³ | [2] |

| Boiling Point | 285.2°C at 760 mmHg | [2] |

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers.

| Supplier | Purity | Catalog Number |

| J&K Scientific | 97% | 263304 |

| Shanghai Nianxing Industrial Co., Ltd. | Inquire | - |

| Matrix Fine Chemicals | Inquire | MM262292024 |

It is recommended to contact the suppliers directly for the most current pricing and availability information.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[3] This reaction proceeds through the formation of an intermediate, 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester, which is then further reacted with an excess of hydrazine hydrate to yield the final product.[3]

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established literature.[3]

Step 1: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester

-

To a solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.

Step 2: Synthesis of this compound

-

Dissolve the 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester obtained in Step 1 in an appropriate solvent (e.g., ethanol).

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds.[4][5] The incorporation of a carbohydrazide moiety provides a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives.

Derivatives of pyrazole-carbohydrazides have been investigated for a range of pharmacological activities, including:

-

Anticancer Activity: Certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[6]

-

Anti-inflammatory Activity: The pyrazole core is a key component of several anti-inflammatory drugs, and research into novel pyrazole derivatives for this application is ongoing.[6]

-

Antimicrobial and Analgesic Properties: Various pyrazole derivatives have demonstrated antimicrobial and analgesic effects.[7]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow using the target compound as a scaffold.

This compound is a valuable and commercially available building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the proven biological significance of the pyrazole-carbohydrazide scaffold make it an attractive starting point for drug discovery and development programs targeting a variety of diseases. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.

References

- 1. This compound | CAS 262292-02-4 [matrix-fine-chemicals.com]

- 2. 3-(tert-Butyl)-1H-pyrazole-5-carbohydrazide Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The incorporation of a carbohydrazide moiety into the pyrazole scaffold creates a versatile intermediate, 3-tert-butyl-1H-pyrazole-5-carbohydrazide, which serves as a valuable building block for synthesizing a diverse library of bioactive molecules.[1][4] The hydrazide group can be readily converted into various other heterocyclic systems, such as oxadiazoles and triazoles, or condensed with aldehydes and ketones to form hydrazones.[5][6] This application note provides a detailed protocol for the synthesis of this compound and its subsequent derivatization.

Experimental Protocols

Synthesis of this compound (2)